molecular formula C21H21N5O2 B12397928 DNA-PK-IN-9

DNA-PK-IN-9

Cat. No.: B12397928
M. Wt: 375.4 g/mol
InChI Key: LHGHMFGBCMNAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNA-PK-IN-9 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA-PK-IN-9 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring consistent quality and purity through rigorous quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DNA-PK-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

DNA-PK-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

DNA-PK-IN-9 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. The inhibition of DNA-PK prevents the phosphorylation of its substrates, which are essential for the repair of DNA double-strand breaks through the NHEJ pathway. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of this compound include the DNA-PK catalytic subunit and the Ku heterodimer, which are critical components of the DNA-PK complex .

Comparison with Similar Compounds

DNA-PK-IN-9 is compared with other similar compounds, such as:

This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications. Its ability to enhance the efficacy of existing cancer treatments highlights its potential as a significant advancement in the field of oncology .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

5'-methyl-2'-[(7-methylquinolin-6-yl)amino]spiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one

InChI

InChI=1S/C21H21N5O2/c1-13-10-16-14(4-3-7-22-16)11-15(13)24-20-23-12-17-18(25-20)21(19(27)26(17)2)5-8-28-9-6-21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,23,24,25)

InChI Key

LHGHMFGBCMNAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1NC3=NC=C4C(=N3)C5(CCOCC5)C(=O)N4C

Origin of Product

United States

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